Product packaging for Amprotropine(Cat. No.:CAS No. 148-32-3)

Amprotropine

Cat. No.: B086649
CAS No.: 148-32-3
M. Wt: 307.4 g/mol
InChI Key: ORXLOAFNULMXBG-UHFFFAOYSA-N
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Description

Significance of Investigating Amprotropine in Chemical Biology and Medicinal Chemistry

The study of this compound is significant in chemical biology and medicinal chemistry primarily due to its role as an anticholinergic agent. ontosight.ai As a synthetic analogue, it provides a valuable tool for probing the structure-activity relationships of molecules that interact with muscarinic acetylcholine (B1216132) receptors. By modifying the chemical structure of natural alkaloids like atropine (B194438), researchers can investigate how these changes affect pharmacological activity, such as the separation of antispasmodic and antisecretory effects. hebmu.edu.cn This exploration contributes to the rational design of new therapeutic agents with improved selectivity and fewer side effects. This compound's quaternary ammonium (B1175870) structure, for instance, limits its penetration into the central nervous system, offering a model for developing peripherally acting anticholinergics.

Overview of this compound's Classification within Esters and Alkaloids

Chemically, this compound is classified as an ester. Specifically, it is the ester of tropic acid and 3-(diethylamino)-2,2-dimethylpropanol. ncats.io This ester linkage is a key structural feature. While not a natural alkaloid itself, this compound is considered a synthetic analogue of atropine, a well-known tropane (B1204802) alkaloid. dss.go.th Its development stemmed from research into synthetic spasmolytics derived from tropic acid esters. dss.go.th The International Classification of Diseases (ICD-10) categorizes this compound under "Other and unspecified drugs acting on the autonomic nervous system," within the broader class of belladonna alkaloids. cms.gov Recent metabolomic studies have also identified this compound in analyses of various biological systems, where it is often grouped with other alkaloids. researchgate.netnih.gov

Historical Context of this compound Research

The history of this compound research dates back to the early 20th century, with significant developments in its synthesis and pharmacological understanding.

This compound, also known by the trade name Syntropan, emerged from early efforts to synthesize new spasmolytic agents. ncats.iodss.go.th It was first developed in 1933. hebmu.edu.cn Initial pharmacological studies characterized it as an antispasmodic with parasympatholytic effects, similar to atropine. ncats.iodss.go.th However, it was found to have a weaker effect on gastric secretion compared to atropine. ncats.io Research by Fromherz in the 1930s was instrumental in establishing its profile as a y-dimethyl-amino-neopentyl ester of tropic acid with spasmolytic properties. dss.go.th

This compound holds a distinct position among quaternary ammonium anticholinergic compounds. Unlike tertiary amines such as atropine, this compound's quaternary ammonium structure enhances its polarity. This structural feature limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects. pharmacologyeducation.org This peripheral selectivity made it a subject of interest for treating gastrointestinal and urinary tract spasms. While many quaternary ammonium compounds were developed as anticholinergics, this compound was one of the notable exceptions that demonstrated a different activity profile. dss.go.th

Early research also explored the use of this compound in veterinary medicine. medkoo.com A notable historical application was in the treatment of hard-pad disease in dogs. medkoo.com This indicates that its pharmacological effects were investigated beyond human applications in the preclinical and historical context.

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name[3-(diethylamino)-2,2-dimethylpropyl] 3-hydroxy-2-phenylpropanoate
Molecular FormulaC18H29NO3
Molecular Weight307.43 g/mol
CAS Number148-32-3
AppearanceSolid powder
Melting Point142-145°C (phosphate salt)
SolubilitySoluble in DMSO

This table presents data for the base compound and its phosphate (B84403) salt where specified. medkoo.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29NO3 B086649 Amprotropine CAS No. 148-32-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

148-32-3

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

[3-(diethylamino)-2,2-dimethylpropyl] 3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C18H29NO3/c1-5-19(6-2)13-18(3,4)14-22-17(21)16(12-20)15-10-8-7-9-11-15/h7-11,16,20H,5-6,12-14H2,1-4H3

InChI Key

ORXLOAFNULMXBG-UHFFFAOYSA-N

SMILES

CCN(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1

Canonical SMILES

CCN(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1

Related CAS

134-53-2 (PO4)

Synonyms

amprotropine
amprotropine phosphate
Syntropan

Origin of Product

United States

Synthetic Methodologies and Chemical Modification of Amprotropine

Advanced Synthetic Routes to Amprotropine and Tropic Acid-Derived Precursors

The synthesis of this compound, chemically known as the 3-(diethylamino)-2,2-dimethylpropyl ester of tropic acid, is fundamentally an esterification process. ncats.io This reaction joins two key precursors: 3-(diethylamino)-2,2-dimethyl-1-propanol and tropic acid.

The amino alcohol precursor, 3-(diethylamino)-2,2-dimethyl-1-propanol, can be synthesized via a Mannich reaction followed by a crossed Cannizzaro reaction. acs.org An alternative approach involves reacting 2,2-dimethyl-1-propanol with dimethylamine (B145610) in the presence of a suitable catalyst. ontosight.ai A patented industrial method describes the reaction of isobutyraldehyde, dimethylamine, and formaldehyde (B43269) at 80 to 120°C and a pH of 9 to 11 to produce the intermediate 3-dimethylamino-2,2-dimethylpropanal, which can then be reduced to the corresponding alcohol. google.com

Tropic acid (3-hydroxy-2-phenylpropanoic acid) is the second crucial precursor and its synthesis has been approached through various routes. wikipedia.org A classic synthesis, reported in 1919, starts from acetophenone. bris.ac.uk More contemporary methods include the Ivanov reaction, which involves reacting the dianion of phenylacetic acid (formed using a Grignard reagent like isopropyl magnesium chloride) with formaldehyde. wikipedia.org Another reported method involves reacting sodium phenylacetate (B1230308) with magnesium and isopropyl chloride, followed by a reaction with formaldehyde and subsequent hydrolysis. chemicalbook.com

Table 1: Selected Synthetic Routes for Tropic Acid

Starting MaterialKey ReagentsIntermediate(s)Reference
AcetophenoneHCN, H₂O/H⁺, HClAcetophenone cyanohydrin, Atrolactic acid scribd.com
Phenylacetic AcidIsopropyl magnesium chloride, FormaldehydeDianion of phenylacetic acid wikipedia.org

Strategies for this compound Phosphate (B84403) Synthesis and Esterification

The core reaction for forming this compound is a Fischer-Speier esterification, where tropic acid and 3-(diethylamino)-2,2-dimethyl-1-propanol are heated together, typically in the presence of a strong acid catalyst like sulfuric or hydrochloric acid. bris.ac.uk This process yields the this compound base.

To enhance water solubility and stability for certain applications, the this compound base is converted into its phosphate salt. ncats.io This is achieved through a phosphorylation reaction where the tertiary amine of the this compound base is treated with phosphoric acid. This acid-base reaction forms the final crystalline this compound phosphate salt.

Recent advancements have explored alternative phosphorylation strategies. One such method involves the use of phosphoramidate (B1195095) prodrug approaches, where intermediates are generated that can be converted to the phosphate form under specific conditions. Catalytic innovations, such as using cobalt-doped fluorapatite, have also been shown to improve reaction times and yields in phosphate ester syntheses.

Table 2: Typical Reaction Conditions for this compound Phosphate Synthesis

StepReagentsConditionsTypical YieldReference
Esterification Tropic acid, 3-(diethylamino)-2,2-dimethylpropanol, H₂SO₄Reflux, 80–100°C, 6–8 hours68–72%
Phosphorylation This compound base, Phosphoric acid50°C, 3 hours>95% (after purification)

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of this compound analogs are pursued to investigate structure-activity relationships and to potentially develop compounds with modified properties. Modifications can be made to various parts of the molecule, including the ester group, the amino alcohol portion, or the phenyl ring of the tropic acid moiety.

The synthesis of analogs generally follows the same fundamental esterification pathway as this compound, but utilizes modified precursors. For instance, by substituting 3-(diethylamino)-2,2-dimethyl-1-propanol with other amino alcohols, a range of analogs can be produced. One study detailed the synthesis of analogous amino alcohols, such as 2,2-dimethyl-3-(4-morpholinyl)-1-propanol, which could be used to create a morpholinyl analog of this compound. acs.org

The development of prodrugs represents another area of derivatization. Strategies may involve creating more complex ester prodrugs, such as amino acid esters or self-immolative dipeptide derivatives, to alter pharmacokinetic properties. nih.gov While not specific to this compound in the cited literature, these general strategies for creating ester prodrugs are applicable. nih.govnih.gov

Purification and Characterization Techniques for this compound and its Analogs

Following synthesis, purification of this compound and its derivatives is essential to remove unreacted starting materials, catalysts, and byproducts. For the crystalline phosphate salt, a common and effective purification method is recrystallization, often from an ethanol-water mixture, which can achieve high purity levels (97–99%). Chromatographic techniques are also vital for both purification and analysis.

Key purification and analytical methods include:

Recrystallization : Particularly effective for purifying the phosphate salt to achieve high crystalline purity.

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC using a C18 column is a standard method for validating the purity of this compound. thermsr.com

Ion-Exchange Chromatography : This technique can be used to separate and purify charged molecules like the this compound cation from other components in a mixture. dss.go.th

Characterization involves a suite of spectroscopic techniques to confirm the chemical structure and identity of the synthesized compound.

Fourier-Transform Infrared (FTIR) Spectroscopy : Used to identify key functional groups. For this compound phosphate, characteristic peaks include P=O stretching (around 1,080 cm⁻¹) and quaternary ammonium (B1175870) peaks (around 3,400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming the structure of the ester and its precursors. ³¹P NMR is specifically used to monitor the phosphorylation reaction and characterize the final phosphate salt.

Mass Spectrometry (MS) : Provides the exact molecular weight and fragmentation patterns, confirming the compound's identity. thermsr.com

X-ray Diffraction (XRD) : Can be used to confirm the crystalline phase and purity of the solid salt form.

Mechanistic Elucidation of Amprotropine S Biological Activities

Investigations of Amprotropine's Anticholinergic Mechanisms

This compound is classified as a synthetic anticholinergic agent, functioning as a muscarinic receptor antagonist. scribd.compageplace.de Its mechanism of action is analogous to that of atropine (B194438), involving the competitive inhibition of muscarinic acetylcholine (B1216132) receptors. ncats.io Structurally, this compound is considered a simplified analogue of atropine, retaining the core pharmacophore necessary for muscarinic antagonism, which includes an ester group, a basic amine, and an aromatic ring. uwec.edu

In vitro and in silico studies are fundamental in elucidating the comparative binding characteristics of ligands to their receptors. These investigations help to quantify affinity and understand the molecular interactions that govern drug-receptor engagement.

In Vitro Findings

Comparative studies have established that this compound is a muscarinic antagonist, though it exhibits a significantly lower potency than atropine. unipd.it Research indicates that this compound is approximately 1/100th as active as atropine at muscarinic receptors, suggesting a considerably lower binding affinity for these receptors. unipd.itunipd.it This difference in potency was a key finding in the development of synthetic atropine analogues, which aimed to achieve a better separation of desired antispasmodic effects from other anticholinergic side effects. hebmu.edu.cn

Radioligand binding assays are a common in vitro method used to determine the affinity of a drug for a receptor. sigmaaldrich.com In these assays, a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]N-methylscopolamine) is incubated with a receptor preparation. arvojournals.org The ability of an unlabeled compound, like this compound or atropine, to displace the radiolabeled ligand is measured, from which its binding affinity (Ki) can be calculated. sigmaaldrich.comarvojournals.org While atropine demonstrates very high affinity in such assays nih.govnih.gov, this compound's lower potency indicates it would have a higher Ki value, reflecting weaker binding. The essential binding groups for muscarinic antagonists like atropine are the ionized nitrogen, which forms ionic bonds, the ester group for hydrogen bonding, and an additional aromatic ring for van der Waals interactions, all of which are present in the this compound structure. uwec.eduuwec.edu

In Silico Analysis

Molecular docking, or in silico modeling, is a computational technique used to predict how a ligand binds to the three-dimensional structure of a receptor. researchgate.netnih.gov This method calculates the binding energy and identifies key amino acid residues within the receptor's binding pocket that interact with the ligand. mdpi.comnih.gov For muscarinic receptors, a conserved aspartate residue in transmembrane domain 3 is crucial for forming an ionic interaction with the positively charged nitrogen atom typical of most muscarinic ligands. nih.govmdpi.com

While specific in silico docking studies directly comparing this compound and atropine are not detailed in the available literature, the principles of molecular modeling allow for inferences based on their known potencies and structures. A docking simulation would likely show that atropine achieves a more optimal fit within the muscarinic receptor's orthosteric binding site, forming stronger and more numerous interactions compared to this compound. This superior binding efficiency, reflected in a more favorable (more negative) calculated binding energy, would be consistent with atropine's ~100-fold greater potency observed in in vitro assays. unipd.itunipd.it

Table 1: Comparative Profile of this compound and Atropine This table summarizes the comparative features based on in vitro and inferred in silico data.

Feature This compound Atropine Source(s)
Receptor Target Muscarinic Acetylcholine Receptors Muscarinic Acetylcholine Receptors
Mechanism Competitive Antagonist Competitive Antagonist uwec.edu
Relative Potency ~1/100th the potency of Atropine High-potency antagonist (Reference) unipd.itunipd.it
Binding Affinity (Ki) Higher Ki (Lower Affinity) Lower Ki (Higher Affinity) unipd.itunipd.itnih.gov

| Key Structural Features | Ester, Basic Amine, Aromatic Ring | Ester, Basic Amine, Tropic Acid Moiety | uwec.edu | | Inferred Binding Energy (In Silico) | Less favorable (less negative) | More favorable (more negative) | Inferred from potency data |

The quantitative characterization of a competitive antagonist's activity is typically achieved in vitro using functional assays on isolated tissues, such as the guinea pig ileum, which is rich in muscarinic receptors. nih.gov The standard method for this analysis is the Schild regression. uam.esnih.gov

This method involves generating concentration-response curves to a muscarinic agonist (e.g., acetylcholine) in the absence and presence of various concentrations of the antagonist (this compound). A competitive antagonist like this compound will cause a parallel rightward shift in the agonist's concentration-response curve without depressing the maximum response. uam.es

From these shifts, a key parameter known as the pA2 value is determined. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. uam.es It is a direct measure of the antagonist's potency at the receptor. For a simple, competitive antagonist, the slope of the Schild plot should not be significantly different from unity (1.0). uam.es A slope of 1 indicates that the antagonism is competitive and reversible. uam.es The pA2 value is theoretically equal to the pKB, which is the negative log of the antagonist's dissociation constant (KB). uam.esnih.gov

Although specific pA2 values for this compound are not available in the cited literature, its classification as a competitive antispasmodic has been validated in in vitro tissue models. Given its ~100-fold lower potency compared to atropine unipd.itunipd.it, its pA2 value would be expected to be substantially lower than that of atropine.

Table 2: Parameters of Schild Analysis for a Competitive Antagonist This table explains the key parameters derived from a Schild plot analysis.

Parameter Description Significance for a Competitive Antagonist Source(s)
Concentration Ratio (CR) The ratio by which the agonist concentration must be increased to produce the same response in the presence of the antagonist. Varies with antagonist concentration. uam.es
Schild Plot A graph of log(CR - 1) versus the negative log of the antagonist's molar concentration. A linear plot is expected. uam.es
pA2 Value The x-intercept of the Schild plot; a measure of antagonist potency. A higher pA2 value indicates greater potency. It is equal to pKB if the slope is 1. uam.es
Schild Slope The slope of the regression line on the Schild plot. A slope of 1.0 is indicative of simple, competitive antagonism. uam.es

Comparative Receptor Binding Studies of this compound and Atropine (In Vitro/In Silico)

This compound's Influence on Neurotransmitter Modulation Systems (In Vitro Models)

The primary influence of this compound on neurotransmitter systems stems from its role as a muscarinic acetylcholine receptor antagonist. In in vitro models, its main effect is the blockade of postsynaptic receptors, thereby preventing the actions of acetylcholine released into the synapse. uwec.edu

Beyond postsynaptic blockade, anticholinergic agents can also influence neurotransmitter release via presynaptic mechanisms. slideshare.net Many cholinergic nerve terminals possess presynaptic muscarinic autoreceptors (often of the M2 subtype) that, when activated by acetylcholine, inhibit further neurotransmitter release. nih.gov An antagonist blocking these autoreceptors would be expected to interrupt this negative feedback loop, potentially leading to an enhanced release of acetylcholine from the nerve terminal. slideshare.net

Research on this compound's Interactions within the Neuromuscular Junction (In Vitro Models)

The neuromuscular junction (NMJ) is the specialized synapse where motor neurons communicate with skeletal muscle fibers. The primary neurotransmitter at the NMJ is acetylcholine, but the receptors mediating this rapid, excitatory transmission are of the nicotinic subtype (nAChRs), not muscarinic. scribd.com

Drugs that block acetylcholine's action at the NMJ are known as neuromuscular blocking agents and are nicotinic antagonists. wikipedia.org The literature consistently classifies this compound as a muscarinic antagonist. scribd.comuwec.eduunipd.it Its pharmacological profile and clinical applications are related to its effects on smooth muscle and glands, which are mediated by muscarinic receptors. ncats.io There is no evidence within the reviewed literature to suggest that this compound has any significant antagonist activity at the nicotinic receptors of the neuromuscular junction. Therefore, in in vitro models of the NMJ, such as a phrenic nerve-diaphragm preparation, this compound would not be expected to produce significant neuromuscular blockade.

Molecular Target Identification and Interaction Profiling of this compound and Analogs

The primary molecular targets for this compound and its analogs are definitively identified as the family of muscarinic acetylcholine receptors (M1-M5). scribd.comnih.govcore.ac.uk Protein binding studies focus on characterizing the affinity and selectivity of these compounds for the various muscarinic receptor subtypes. nih.govnih.gov this compound's mechanism is based on reversible binding to these receptors, not on the inhibition of enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase. uwec.edudss.go.th

This compound belongs to a class of synthetic atropine analogs developed to refine therapeutic activity. uwec.eduhebmu.edu.cn These derivatives were created by modifying the structure of atropine, often through simplification of the molecule while retaining the essential pharmacophore. uwec.edu The goal of this molecular modification was often to enhance selectivity for certain effects (e.g., spasmolysis) over others (e.g., reduction of secretions) to create compounds with improved therapeutic profiles. hebmu.edu.cn Studies on these derivatives involved comparing their general structure and the impact of different alkyl groups on the nitrogen atom on their antagonist activity. slideshare.net

Table 3: Profile of this compound and Related Muscarinic Antagonists This table provides an overview of this compound and other compounds discussed as muscarinic receptor antagonists.

Compound Classification/Note Primary Molecular Target Source(s)
This compound Synthetic, simplified analogue of atropine Muscarinic Receptors uwec.eduhebmu.edu.cn
Atropine Natural alkaloid, prototype muscarinic antagonist Muscarinic Receptors uwec.edu
Tridihexethyl chloride Synthetic muscarinic antagonist Muscarinic Receptors slideshare.net
Propantheline bromide Synthetic muscarinic antagonist Muscarinic Receptors slideshare.net
Ipratropium Quaternary ammonium (B1175870) analogue of atropine Muscarinic Receptors uwec.edu
Scopolamine Natural alkaloid, similar to atropine Muscarinic Receptors uwec.eduscribd.com

Modulation of Specific Cellular Pathway Components by this compound

This compound exerts its biological effects primarily by acting as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). nih.govdrugbank.com These receptors are a class of G-protein coupled receptors (GPCRs) that are central to numerous physiological processes. patsnap.comwikipedia.org The binding of this compound to these receptors blocks the endogenous neurotransmitter, acetylcholine, from activating them, thereby inhibiting the downstream signaling cascades that acetylcholine would normally initiate. patsnap.comopen.edu The specific cellular pathways modulated by this compound are directly tied to the subtypes of muscarinic receptors it antagonizes and the G-proteins to which these receptors are coupled. mdpi.com

Muscarinic receptors are broadly classified into five subtypes (M1-M5), which are linked to different intracellular signaling pathways. wikipedia.org this compound's non-selective nature implies that it can inhibit signaling through all these pathways. drugbank.com

Gq/11-Coupled Receptor Pathway (M1, M3, M5): The odd-numbered muscarinic receptors (M1, M3, M5) predominantly couple to G-proteins of the Gq/11 family. mdpi.comwikipedia.org Activation of this pathway by acetylcholine normally leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comscribd.com IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). scribd.com By blocking these receptors, this compound prevents the generation of these second messengers, leading to a decrease in intracellular calcium mobilization and reduced PKC activity.

Gi/o-Coupled Receptor Pathway (M2, M4): The even-numbered receptors (M2, M4) are generally coupled to inhibitory G-proteins (Gi/o). mdpi.com When activated, these receptors inhibit the enzyme adenylyl cyclase, which results in decreased intracellular levels of the second messenger cyclic AMP (cAMP). mdpi.comslideshare.net Consequently, the activity of cAMP-dependent protein kinase A (PKA) is reduced. This compound's antagonism at M2 and M4 receptors prevents this acetylcholine-induced inhibition of adenylyl cyclase.

The modulation of these primary signaling pathways leads to a cascade of effects on various downstream cellular components. Research on atropine, a structurally and functionally similar muscarinic antagonist, provides significant insight into the specific proteins and pathways affected. nih.govresearchgate.net These findings suggest that this compound likely modulates similar components.

Key cellular pathway components modulated by muscarinic antagonism include:

Mitogen-Activated Protein Kinase (MAPK) Pathways: Studies on atropine show that it can inhibit the activation of the ERK (extracellular signal-regulated kinase) pathway and its downstream signaling molecule c-FOS. researchgate.net The ERK pathway is crucial for cell proliferation and differentiation.

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade, which is vital for cell survival and growth, is also modulated. Atropine has been demonstrated to inhibit the activation of PI3K and AKT. researchgate.net

NF-κB Signaling: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a pivotal regulator of inflammatory responses. Muscarinic antagonism by atropine has been found to inhibit the activation of the NF-κB pathway. researchgate.net

Other Key Proteins: Antagonism can also affect the expression and activity of other critical proteins. For instance, atropine has been shown to modulate the expression of growth factors like Transforming Growth Factor-β (TGF-β), hypoxia-inducible factor-1α (HIF-1α), and components of the Wnt/β-catenin pathway. nih.govfrontiersin.org

The comprehensive effect of this compound is the widespread dampening of cellular activities that are stimulated by parasympathetic nerve activity via acetylcholine.

Interactive Data Tables

Table 1: Muscarinic Receptor Subtypes and Associated Signaling Pathways Inhibited by this compound

Receptor SubtypeCoupled G-ProteinPrimary Effector EnzymeKey Second Messengers (Production Blocked)Primary Downstream Kinase (Activation Blocked)
M1, M3, M5 Gq/11Phospholipase C (PLC)Inositol Trisphosphate (IP3), Diacylglycerol (DAG)Protein Kinase C (PKC)
M2, M4 Gi/oAdenylyl CyclaseCyclic AMP (cAMP) (Inhibition is prevented)Protein Kinase A (PKA)

Table 2: Specific Cellular Components Modulated by Muscarinic Antagonism

Based on studies with atropine, a proxy for this compound.

Pathway/ComponentEffect of AntagonismAssociated Cellular FunctionReference
ERK / c-FOS Inhibition of activationCell proliferation, differentiation researchgate.net
PI3K / AKT Inhibition of activationCell survival, growth researchgate.net
NF-κB Inhibition of activationInflammation, immune response researchgate.net
HIF-1α InhibitionCellular response to hypoxia frontiersin.org
β-catenin ModulationGene transcription, cell adhesion frontiersin.org
TGF-β2 Inhibition of expression and secretionExtracellular matrix remodeling, growth nih.gov

Amprotropine in Metabolomics and Biochemical Pathway Research

Untargeted Metabolomic Analyses Identifying Amprotropine as a Key Metabolite

Untargeted metabolomics serves as a comprehensive approach to analyze all measurable metabolites within a biological sample, providing a snapshot of its metabolic state. This technique has been instrumental in identifying a wide array of compounds, including the alkaloid this compound, in various biological contexts.

In a 2024 study focused on the phytochemical composition of different varieties of citrus physiological premature fruit drop (CPFD), untargeted metabolomic analysis was employed to identify differential metabolites. nih.gov Among the 97 identified compounds distinguishing between 'Daidai' (DDPD) and 'Changshan-huyou' (HYPD) citrus drops were phenylpropanoids, flavonoids, organic acids, and several alkaloids. nih.gov this compound was identified as one of seven alkaloids, with a higher relative abundance found in the HYPD variety. nih.gov This type of analysis helps in understanding the chemical diversity of plant resources and their potential applications. researchgate.net

Another study combined metabolomics and metagenomics to investigate the effects of Bacillus coagulans R11 on laying hens exposed to lead. frontiersin.org Within the cecal contents, this compound was identified and noted as a secondary metabolite of atropine (B194438). frontiersin.org Its presence was considered in the broader context of alkaloid biosynthesis pathways that were affected by the treatments. frontiersin.org

These studies highlight the utility of untargeted metabolomics in discovering and identifying metabolites like this compound across different biological systems, from plants to animal gut environments. The data generated provides a foundation for further investigation into the compound's metabolic pathways and biological significance.

Table 1: Identification of this compound in Untargeted Metabolomics Studies

Study ContextBiological SampleKey FindingsReference
Phytochemical analysis of citrus fruit dropsCitrus aurantium 'Changshan-huyou' physiological premature fruit drop (HYPD)Identified as one of seven differential alkaloids, with higher relative amounts in HYPD. nih.gov
Effects of probiotics in laying hensCecal contentsIdentified as a secondary metabolite of atropine in the context of gut microbiome-related metabolic changes. frontiersin.org
Mycelial interactions of wood decay fungiFungal culturesListed as a metabolite identified via LC-MS analysis. cardiff.ac.uk

This compound's Role within Aromatic Amino Acid Biosynthesis Pathways

Aromatic amino acids (AAAs), specifically L-phenylalanine, L-tyrosine, and L-tryptophan, are fundamental building blocks for proteins. frontiersin.orglongdom.org In plants and microbes, they also serve as precursors for a vast array of secondary metabolites, including alkaloids. longdom.org The biosynthesis of these amino acids occurs primarily through the shikimate pathway, which converts simple carbohydrate precursors into chorismate, a key branch-point intermediate. longdom.org From chorismate, distinct enzymatic steps lead to the formation of phenylalanine, tyrosine, and tryptophan. frontiersin.orgebi.ac.uk

This compound is recognized as a secondary metabolite of atropine, a well-known tropane (B1204802) alkaloid. frontiersin.org The biosynthesis of tropane alkaloids is deeply rooted in aromatic amino acid metabolism, with L-phenylalanine serving as a crucial starting material. nih.gov In plants like Atropa belladonna, L-phenylalanine is converted into phenyllactic acid. nih.gov This molecule then combines with tropine, another precursor derived from ornithine, to form key intermediates in the pathway leading to hyoscyamine (B1674123) and scopolamine, which are structurally related to atropine. nih.gov

Research has elucidated that the conversion of L-phenylalanine involves its transamination to phenylpyruvate. nih.gov This biochemical step is a critical link between primary amino acid metabolism and the specialized pathway of tropane alkaloid synthesis. nih.gov Therefore, the metabolic journey to this compound begins with the diversion of L-phenylalanine from general protein synthesis into the dedicated production of tropane alkaloid scaffolds. frontiersin.orgnih.gov

The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a database resource for understanding the high-level functions and utilities of biological systems from molecular-level information. genome.jp The KEGG PATHWAY database contains manually drawn maps representing molecular interaction and reaction networks for metabolism, genetic information processing, and other cellular processes. genome.jpmtoz-biolabs.com Researchers use KEGG for pathway annotation and enrichment analysis to identify the functional roles of genes and proteins within these complex biological networks. mtoz-biolabs.comcd-genomics.com

While a specific KEGG pathway map for this compound itself is not defined, its metabolic origins can be traced through associated networks. As a derivative of atropine, this compound is connected to the tropane alkaloid biosynthesis pathway. frontiersin.org The precursors for this pathway, in turn, are linked to broader metabolic maps. L-phenylalanine, the aromatic amino acid precursor, is synthesized via the "Phenylalanine, tyrosine and tryptophan biosynthesis" pathway (KEGG map00400). The subsequent conversion of L-phenylalanine into the phenylpropanoid backbone of tropane alkaloids is part of the "Tropane, piperidine (B6355638) and pyridine (B92270) alkaloid biosynthesis" pathway (KEGG map00960).

In a study of laying hen cecal metabolites, while this compound was identified, the associated KEGG analysis focused on the biosynthesis of α-solanine, another alkaloid. frontiersin.org The study noted that L-phenylalanine was an initial substrate for generating atropine, linking it to the broader metabolic context being investigated. frontiersin.org This illustrates how KEGG analysis can help situate an identified metabolite within a larger network of interconnected metabolic pathways, even when a dedicated map for the specific compound is not available.

L-Phenylalanine as a Biosynthetic Precursor in this compound-Related Alkaloid Pathways

This compound in Secondary Metabolite Research and Its Ecological Context

Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a crucial role in its interaction with the environment. frontiersin.orgmdpi.com These molecules, which include alkaloids, flavonoids, and terpenes, can serve various functions such as defense against herbivores and pathogens, attracting pollinators, or protecting against environmental stressors. frontiersin.org

This compound is classified as a secondary metabolite, specifically an alkaloid derived from atropine. frontiersin.org Its identification in plants, such as in certain varieties of citrus fruit, points to its potential ecological significance. nih.gov Plants produce a diverse arsenal (B13267) of chemical compounds as a defense mechanism. frontiersin.org The presence of alkaloids, which are often bitter-tasting or toxic to insects and other animals, can deter feeding and protect the plant from damage. The accumulation of this compound in the premature fruit drops of citrus could be part of the plant's chemical defense strategy. nih.gov

Research into secondary metabolites increasingly utilizes metabolomics to discover and characterize these compounds within their natural biological context. nih.gov Identifying molecules like this compound is the first step; subsequent research aims to understand their biosynthesis, regulation, and the ecological pressures that drive their production. nih.gov

Microbial Metabolism and this compound Interrelations (In Vitro Rumen Studies)

The rumen is a complex ecosystem where a diverse population of anaerobic microorganisms, including bacteria, protozoa, and fungi, ferment ingested feed. revfacagronluz.org.ve In vitro rumen fermentation techniques are widely used to simulate these processes in a controlled laboratory setting. mdpi.comfrontiersin.org These studies allow researchers to investigate how different substrates or additives affect microbial populations, fermentation dynamics, and the production of metabolites like volatile fatty acids. plos.orgnih.gov

While no studies have directly investigated this compound in an in vitro rumen model, its identification in the cecum of laying hens suggests a relationship with gut microbial metabolism. frontiersin.org The cecum, like the rumen, is an environment of intense microbial activity. The study found that the administration of a probiotic, Bacillus coagulans R11, led to the detection of this compound, which was identified as a secondary metabolite of atropine. frontiersin.org This finding implies that gut microbes may be involved in the metabolic conversion of atropine (or its precursors) to this compound.

Plant-derived secondary metabolites, such as alkaloids, are known to be metabolized by gut microbiota. mdpi.com The microbial communities in the digestive tracts of animals can transform these compounds, potentially altering their biological activity. The interplay between dietary compounds, microbial enzymes, and host metabolism is a key area of research, and the appearance of this compound in a gut environment highlights a potential role for microbial biotransformation in its formation. frontiersin.org

Structure Activity Relationship Sar Studies of Amprotropine

Identification of Pharmacophoric Elements in Amprotropine for Biological Activity

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to interact with a specific biological target and elicit a response. scielo.br For simplified anticholinergic analogues like this compound, the key pharmacophoric elements have been identified through comparative analysis with other agents in its class. slideshare.net

The fundamental pharmacophore for this compound and related compounds includes:

An Aromatic Ring: A phenyl group, derived from tropic acid, which provides a bulky, lipophilic moiety.

An Ester Group: This functional group is a critical component of the central scaffold.

A Basic Amine: A tertiary amine that is protonated at physiological pH, forming a cationic head, which is crucial for binding to the target receptor. slideshare.net

These elements are arranged in a specific spatial orientation, which is essential for proper binding and activity.

Table 1: Key Pharmacophoric Features of this compound

FeatureChemical MoietyRole in Biological Activity
Cationic Head Diethylamino groupForms ionic interactions with the biological target.
Ester Linkage -COO-Essential for proper orientation and binding.
Hydroxyl Group -OH on the tropic acid moietyCan form hydrogen bonds, contributing to binding affinity.
Aromatic Ring Phenyl groupProvides a bulky anchor and participates in hydrophobic interactions.
Alkyl Spacer Neopentyl group (-CH2-C(CH3)2-CH2-)Provides the correct distance and spatial relationship between the ester and the amine.

Synthetic Modification and SAR Analysis of this compound Core Structure and Side Chains

The SAR of anticholinergic agents has been extensively explored by systematically modifying the core structure and peripheral side chains. While specific studies on this compound modifications are not widely documented, the SAR for its class provides a strong predictive framework. Modifications typically target the cationic head, the esterifying acid and alcohol components, and the chain connecting them.

The Cationic Head: The tertiary diethylamino group in this compound is important for its activity. In related anticholinergic compounds, the nature of the alkyl groups on the nitrogen can influence potency and selectivity. Conversion to a quaternary ammonium (B1175870) salt often enhances potency but restricts central nervous system (CNS) penetration due to the permanent positive charge.

The Ester Group: The ester functionality is critical. Replacing it with other groups generally leads to a significant loss of activity. The atoms connecting the ester and the amine group also play a role; for this compound, this is a 2,2-dimethylpropyl chain. Modifying the length and branching of this chain can alter the spatial relationship between the cationic head and the ester, impacting receptor fit. scribd.com

The Tropic Acid Moiety: The α-phenyl-β-hydroxy-propionic acid (tropic acid) portion is vital. The phenyl ring and the hydroxyl group are key features. Replacing the phenyl ring with other cyclic systems or modifying substituents on the phenyl ring can modulate activity. The hydroxyl group is also significant; its esterification or removal typically reduces potency. The stereochemistry at the chiral carbon in the tropic acid moiety is a critical determinant of activity in many related compounds. theswissbay.ch

Table 2: Predicted Effects of Synthetic Modifications on this compound's Anticholinergic Activity

Modification TargetExample ModificationPredicted Impact on ActivityRationale
Amine Group Conversion of tertiary amine to a quaternary ammonium saltIncreased potency, decreased CNS effectsThe permanent charge enhances binding to peripheral receptors but prevents crossing the blood-brain barrier. slideshare.net
Alkyl Spacer Shortening or lengthening the dimethylpropyl chainLikely decrease in activityThe specific chain length and substitution provide an optimal distance between the amine and ester groups for receptor binding.
Tropic Acid Moiety Removal of the hydroxyl groupSignificant decrease in activityThe hydroxyl group is often involved in key hydrogen bonding interactions with the receptor.
Tropic Acid Moiety Replacing the phenyl ring with a cyclohexyl ringAltered potency and selectivityThe aromaticity of the phenyl ring is often important for binding; a non-aromatic ring would interact differently. nih.gov

In Vitro Studies on this compound Analog Activity at Monoamine Transporters (e.g., DAT, NET, SERT)

Monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are primary targets for many centrally acting drugs. nih.gov These transporters regulate neurotransmitter levels by reuptake from the synaptic cleft. nih.gov While this compound is primarily classified as a peripheral anticholinergic, compounds with similar structural features (e.g., a tertiary amine and an aromatic ring) can show affinity for these transporters.

In vitro binding assays are standard methods to determine a compound's affinity for these transporters, typically using radioligand displacement studies in preparations from animal brain tissue or in cultured cells expressing the human transporters. d-nb.inforesearchgate.net The results are often expressed as the inhibition constant (Ki), which indicates the concentration of the drug required to inhibit 50% of radioligand binding.

Specific binding data for this compound at DAT, NET, and SERT is not extensively available in the public domain. However, the activity of related structures, such as certain psychoactive agents, provides insight into how molecular structure influences transporter affinity and selectivity. For example, modifications to the aromatic ring and amine substituents in amphetamine analogs dramatically alter their potency and selectivity for DAT, NET, and SERT. d-nb.info The introduction of a methoxy (B1213986) group to indatraline, for instance, significantly affects its affinity and selectivity for the three transporters. nih.gov

Table 3: Representative Monoamine Transporter Affinities (Ki, nM) for Reference Compounds

CompoundDAT Affinity (Ki, nM)NET Affinity (Ki, nM)SERT Affinity (Ki, nM)DAT/SERT Selectivity Ratio
Cocaine 2604801102.36
Amphetamine (human) 6407038,0000.017
MDMA (human) 8,2901,1902,4103.44

This table presents data for well-known monoamine transporter ligands to illustrate the type of information generated in such studies. Data for this compound is not included due to a lack of available research.

Computational and Quantum Mechanical Approaches to this compound SAR

Computational chemistry offers powerful tools for exploring SAR by modeling molecular properties and interactions. azolifesciences.com These methods can predict how a molecule like this compound might bind to its target and how structural modifications could affect this interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For this compound analogs, a QSAR study could correlate physicochemical descriptors (like lipophilicity, electronic properties, and steric parameters) with their observed anticholinergic potency. This can help predict the activity of new, unsynthesized analogs. nih.gov

Pharmacophore Modeling: Based on the structures of active compounds, computational methods can generate a 3D pharmacophore model. scielo.br This model represents the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for activity. nih.gov Such a model for this compound would guide the design of new molecules that fit the pharmacophoric constraints.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking this compound into a homology model or crystal structure of the muscarinic acetylcholine (B1216132) receptor could reveal key binding interactions and help explain the observed SAR.

Quantum Mechanics (QM): QM methods provide a highly accurate description of electronic structure. idosr.org They can be used to calculate properties like electrostatic potential and orbital energies, which are critical for molecular interactions. researchgate.net Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be particularly useful, treating the ligand and the receptor's active site with high-level QM theory while the rest of the protein is handled with more computationally efficient MM methods. mpg.deresearchgate.net This approach could elucidate the precise electronic nature of the interactions between this compound and its target receptor.

These computational approaches are integral to modern drug design, allowing for the rational optimization of lead compounds and a deeper understanding of the molecular basis of their activity. nih.gov

Advanced Research Methodologies Applied to Amprotropine Studies

High-Resolution Mass Spectrometry and Chromatographic Techniques in Amprotropine Metabolomics

High-resolution mass spectrometry (HRMS) coupled with advanced chromatographic techniques is indispensable for the comprehensive study of this compound's metabolomics. These methods allow for the separation, identification, and quantification of this compound and its metabolites in complex biological matrices.

Chromatographic Separation:

High-performance liquid chromatography (HPLC) is a primary tool for the separation of this compound from other compounds. mdpi.com A common approach involves reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For this compound phosphate (B84403), a C18 column with a mobile phase consisting of a phosphate buffer (pH 5.4) and methanol (B129727) (70:30) has been shown to achieve effective separation, with a retention time of 4.2 minutes for this compound. unipd.it The retention time is a critical parameter for identifying a compound in a mixture. mdpi.com Gas chromatography (GC) is another valuable technique, particularly for volatile compounds or those that can be made volatile through derivatization. wikipedia.org The Kovats Retention Index, a measure used in GC, has been reported for this compound as 2038 on a standard non-polar column. nist.govnih.gov

Mass Spectrometry Analysis:

Following chromatographic separation, mass spectrometry is used for detection and structural elucidation. HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, provide highly accurate mass measurements, often with sub-ppm mass accuracy, which is crucial for determining the elemental composition of this compound and its metabolites. nih.govfrontiersin.org The molecular formula of this compound is C₁₈H₂₉NO₃, with a molecular weight of 307.43 g/mol . nist.govnih.govnih.gov This allows for the calculation of its theoretical monoisotopic mass for precise identification.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of this compound. wikipedia.org In this process, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). uab.edu The resulting fragment ions provide structural information. While specific experimental fragmentation data for this compound is not widely published, the fragmentation patterns can be predicted based on its chemical structure, which includes an ester linkage and a tertiary amine. Common fragmentation pathways for similar molecules involve α-cleavage adjacent to the amine and cleavage of the ester bond. bio-rad.commiamioh.edu For instance, in structurally related amphetamines, characteristic fragmentation patterns are well-documented and used for their identification. albany.eduresearchgate.net

Table 1: Chromatographic and Mass Spectrometric Data for this compound

ParameterValue/TechniqueSource(s)
Molecular Formula C₁₈H₂₉NO₃ nist.govnih.gov
Molecular Weight 307.43 g/mol nist.govnih.govnih.gov
HPLC Retention Time 4.2 minutes unipd.it
HPLC Column C18 unipd.itfrontiersin.org
HPLC Mobile Phase Phosphate buffer (pH 5.4):Methanol (70:30) unipd.it
GC Kovats Retention Index 2038 (Standard non-polar) nist.govnih.gov
Mass Spectrometry High-Resolution Mass Spectrometry (HRMS) nih.govfrontiersin.org
Ionization Technique Electrospray Ionization (ESI) frontiersin.orgnih.gov

Untargeted metabolomics studies, which aim to identify and quantify all metabolites in a biological sample, have included this compound in their analyses. In one such study investigating the effects of CaO-treated maize straw on rumen metabolites, this compound was identified as one of the differential metabolites. mdpi.com Another study on citrus fruit drop also identified this compound as a component in their untargeted metabolomic analysis. mdpi.com These studies highlight the utility of HRMS and chromatography in identifying the presence of this compound within a complex mixture of metabolites. frontiersin.org

In Vitro Cell-Based Assays for Studying this compound's Cellular Interactions

In vitro cell-based assays are fundamental tools for investigating the cellular interactions of this compound, providing insights into its biological activity and potential cytotoxicity. These assays use living cells to model physiological responses in a controlled environment. nih.gov

Cytotoxicity and Cell Viability Assays:

A primary application of cell-based assays in this compound research is the assessment of its effects on cell viability and proliferation. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to measure the metabolic activity of cells, which is indicative of their viability. mdpi.comcore.ac.uk In a study on the antilipidemic effects of citrus fruit drop, the impact of extracts containing this compound on the viability of HepG2 (human liver cancer) and 3T3-L1 (mouse pre-adipocyte) cells was evaluated. mdpi.comcore.ac.uk The results showed a concentration-dependent effect on cell viability. For instance, at a concentration of 0.32 mg/mL, an extract containing this compound, among other compounds, led to a significant decrease in HepG2 cell viability to 82.25% compared to the control. mdpi.comcore.ac.uk In another large-scale screening study, this compound was evaluated for its cytotoxicity, which is typically determined by measuring membrane integrity or metabolic activity. nih.gov

Receptor Binding Assays:

As a muscarinic antagonist, this compound's primary mechanism of action involves binding to muscarinic acetylcholine (B1216132) receptors. Radioligand binding assays are a classic and powerful method to study these interactions directly. mdpi.com In these assays, a radiolabeled ligand with known affinity for the receptor is used in a competitive binding experiment with the test compound (this compound). The ability of this compound to displace the radiolabeled ligand from the receptor allows for the determination of its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While specific binding affinity data for this compound from recent studies is scarce, it is known to be a less potent muscarinic antagonist compared to atropine (B194438). unipd.itunipd.it Studies on other muscarinic antagonists have demonstrated a correlation between their binding affinity for specific receptor subtypes (e.g., M2) and their pharmacological effects. nih.gov

Table 2: Examples of In Vitro Cell-Based Assays and Findings Related to this compound

Assay TypeCell LineParameter MeasuredFindingSource(s)
MTT Assay HepG2Cell ViabilityA citrus extract containing this compound at 0.32 mg/mL reduced cell viability to 82.25%. mdpi.comcore.ac.uk
Cytotoxicity Screen Not specifiedCell ViabilityThis compound was included in a broad cytotoxicity screening of various drugs. nih.gov
Receptor Binding Not specifiedMuscarinic Receptor AffinityThis compound is a muscarinic antagonist, approximately 1/100th as potent as atropine. unipd.itunipd.it

These in vitro assays are crucial for the initial characterization of a compound's biological activity and for guiding further in vivo studies.

Molecular Docking and Dynamics Simulations for this compound-Target Protein Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between this compound and its target proteins at an atomic level. nih.govdokumen.pub These in silico techniques provide detailed insights into the binding modes and energetics that govern these interactions.

Molecular Docking:

Molecular Dynamics Simulations:

Molecular dynamics simulations build upon the static picture provided by molecular docking by simulating the movement of atoms in the ligand-receptor complex over time. nih.gov This provides a dynamic view of the binding process and the stability of the complex. Accelerated molecular dynamics (aMD) simulations have been successfully used to study the binding of various ligands to the M3 muscarinic receptor, a known target for this compound. core.ac.uknih.gov These simulations can reveal the entire binding pathway, identify metastable binding sites, and calculate binding free energies. core.ac.uk The analysis of MD trajectories can provide information on conformational changes in both the ligand and the receptor upon binding, as well as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, which indicate the stability of the complex. nih.gov

Table 3: Computational Parameters in Molecular Docking and Dynamics Simulations

ParameterDescriptionRelevance to this compound Studies
Binding Energy (kcal/mol) The predicted strength of the interaction between the ligand and the receptor.Lower binding energy indicates a more stable complex.
Docking Score A numerical value representing the goodness of fit of the ligand in the receptor's binding site.Used to rank different binding poses and potential ligands.
Key Amino Acid Residues Specific residues in the receptor's binding site that form crucial interactions with the ligand.Identifying these residues is key to understanding the mechanism of action and designing more selective drugs.
Root-Mean-Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed protein or ligand structures.Low RMSD values over time in an MD simulation suggest a stable binding complex.
Root-Mean-Square Fluctuation (RMSF) A measure of the displacement of a particular atom or residue relative to the reference structure over time.Highlights flexible regions of the protein or ligand during the simulation.

By applying these computational methodologies, researchers can gain a detailed understanding of how this compound interacts with its biological targets, which can guide the design of new derivatives with improved pharmacological properties. dokumen.pub

Applications of Resin-Based Methodologies in this compound Research (Excluding Pharmaceutical Formulation Development)

Resin-based methodologies, particularly ion-exchange chromatography, are valuable for the purification and isolation of this compound in research settings. researchgate.net These techniques exploit the ionic nature of this compound to separate it from non-ionic or differently charged impurities.

Ion-Exchange Chromatography:

This compound is a quaternary ammonium (B1175870) compound, meaning it carries a permanent positive charge. This property makes it ideally suited for purification using cation-exchange chromatography. researchgate.netnih.gov In this technique, a solid support (the resin) is functionalized with negatively charged groups (e.g., sulfonate groups). nih.gov When a solution containing this compound is passed through a column packed with this resin, the positively charged this compound molecules bind to the negatively charged sites on the resin, while neutral or negatively charged impurities pass through. The bound this compound can then be eluted by changing the pH or increasing the ionic strength of the mobile phase, for example, by introducing a high concentration of salt or an alkaline solution like ammonia. This method has been historically used for the extraction and purification of other alkaloids like atropine. nih.gov

Patents have described compositions containing this compound complexed with cation-exchange resins, highlighting the practical application of this interaction. nih.gov While these patents are often focused on formulation, the underlying principle of binding this compound to a resin is directly applicable to its purification for research purposes. The use of modern ion-exchange resins, such as those based on polystyrene crosslinked with divinylbenzene, offers high binding capacity and allows for efficient separation. researchgate.net

Table 4: Principles of Resin-Based Purification of this compound

MethodologyResin TypePrinciple of SeparationApplication in this compound Research
Cation-Exchange Chromatography Strong or weak cation-exchange resin (e.g., sulfonate-functionalized)Electrostatic interaction between the positively charged quaternary ammonium group of this compound and the negatively charged resin.Isolation and purification of this compound from reaction mixtures or natural extracts.
Solid-Phase Extraction (SPE) Ion-exchange or reversed-phase cartridgesSimilar to chromatography but used for sample cleanup and concentration prior to analysis.Pre-concentration of this compound from dilute solutions for subsequent analysis by HPLC or MS.

These resin-based techniques are crucial for obtaining high-purity this compound, which is essential for accurate biological and chemical studies. researchgate.netnih.gov

Development of this compound-Biomolecule Conjugates for Research Probes

The development of this compound-biomolecule conjugates as research probes represents a sophisticated approach to studying its biological interactions and distribution. By attaching a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, to this compound, its localization and binding within cells and tissues can be visualized and quantified.

Fluorescent Probes:

A fluorescent probe is a molecule that can absorb light at a specific wavelength and emit light at a longer wavelength. By conjugating a fluorophore to this compound, its journey to its target receptors could be tracked using techniques like fluorescence microscopy. The synthesis of such probes typically involves modifying the this compound structure to include a reactive functional group that can be "clicked" onto a fluorescent tag. While specific examples of fluorescently labeled this compound are not prominent in the literature, the methodologies for creating such probes are well-established. beilstein-journals.orgnih.gov For instance, natural product derivatives are often modified to create radiolabeled or fluorescent probes for imaging purposes. mdpi.com Given this compound's structure, a potential synthetic route could involve modifying the tropic acid portion or the diethylamino-dimethylpropanol portion to incorporate a linker for conjugation.

Biotinylated Probes:

Alternatively, this compound could be conjugated to biotin. Biotin has a very high affinity for the protein streptavidin, which can be labeled with an enzyme or a fluorophore. This biotin-streptavidin system allows for highly sensitive detection and is commonly used in various bioassays. The synthesis of biotinylated probes involves similar chemical strategies to those used for fluorescent probes, requiring the introduction of a reactive handle onto the this compound molecule for conjugation with an activated biotin derivative. beilstein-journals.org

Table 5: Potential this compound-Biomolecule Conjugates for Research

Conjugate TypeReporter MoleculePotential Research Application
Fluorescent Conjugate e.g., Fluorescein, RhodamineVisualization of this compound binding to muscarinic receptors on cell surfaces using fluorescence microscopy.
Biotinylated Conjugate BiotinAffinity-based purification of this compound-binding proteins; detection in immunoassays (e.g., ELISA-like formats).
Radiolabeled Conjugate e.g., Tritium (³H), Carbon-14 (¹⁴C)Quantitative receptor binding assays and autoradiography studies to map receptor distribution in tissues.

The creation of such research probes would be a significant advancement in the study of this compound, enabling a more detailed and dynamic understanding of its pharmacology. beilstein-journals.org

Theoretical Applications and Future Research Directions for Amprotropine

Amprotropine as a Model Compound for Anticholinergic Drug Discovery Principles

This compound, a quaternary ammonium (B1175870) anticholinergic agent, serves as a valuable model compound in the exploration of anticholinergic drug discovery principles. Its structure, which includes a tropic acid ester and a quaternary ammonium group, provides a key point of comparison against other anticholinergics like atropine (B194438). This structural feature enhances its polarity, which in turn reduces its ability to penetrate the central nervous system (CNS) when compared to tertiary amines such as atropine. This distinction makes this compound a useful tool for studying the effects of peripheral versus central anticholinergic activity.

The investigation of tropane (B1204802) alkaloids, such as atropine and scopolamine, has historically provided a foundation for developing more selective muscarinic receptor antagonists. nih.gov this compound, as a synthetic derivative, continues this tradition by offering a platform to understand how structural modifications influence receptor affinity and physiological effects. researchgate.net Its reduced potency compared to atropine, being approximately 100 times less potent as a muscarinic antagonist, presents a case study for examining structure-activity relationships. unipd.it

The development of synthetic spasmolytics like this compound in the 1930s marked a significant step in moving from naturally derived compounds to targeted drug design. researchgate.net Although it has been largely succeeded by newer antimuscarinic agents, this compound remains a reference compound in studies focused on quaternary ammonium antispasmodics. Its historical context and distinct chemical properties ensure its continued relevance in the fundamental research that underpins the development of novel anticholinergic therapies.

Conceptual Frameworks for this compound's Potential in Enzyme Inhibition Research

Enzyme inhibitors are critical for regulating biological processes and are the basis for many therapeutic drugs. sigmaaldrich.comresearchgate.net They function by binding to enzymes and reducing their catalytic activity, which can be essential in treating diseases caused by overactive enzymes. sigmaaldrich.com The study of enzyme inhibition is a cornerstone of pharmaceutical research, with various types of inhibitors—competitive, non-competitive, and uncompetitive—offering different mechanisms to modulate enzyme function. researchgate.net

While this compound is primarily recognized as a muscarinic receptor antagonist, its chemical structure could theoretically be explored within the context of enzyme inhibition research. ncats.io The principles of drug design often involve creating molecules that can specifically interact with the active or allosteric sites of an enzyme. researchgate.net this compound's defined structure could serve as a scaffold or starting point for designing novel inhibitors for certain enzymes.

The field of enzyme inhibition research continually seeks new chemical entities to understand enzyme mechanisms and to develop new therapeutic agents. nih.gov Small molecule inhibitors, like this compound, offer advantages in research due to their ability to act quickly and directly on protein targets, with effects that can often be reversed. sigmaaldrich.com Although direct research into this compound as an enzyme inhibitor is not prominent, its potential as a lead compound in such studies remains a theoretical possibility, particularly in the investigation of enzymes where a charged or polar molecule might be advantageous for binding.

Theoretical Considerations for this compound Derivatives in Targeted Delivery Systems

Targeted drug delivery aims to enhance the therapeutic efficacy of drugs by ensuring they reach their intended site of action, thereby minimizing off-target effects. nih.gov One approach involves the use of prodrugs, which are inactive derivatives of a drug that are converted into the active form within the body through enzymatic or chemical reactions. google.com This strategy can improve a drug's physicochemical properties and overcome barriers like poor absorption or toxicity. google.com

Theoretically, this compound's structure could be modified to create derivatives suitable for targeted delivery systems. For instance, creating a prodrug of this compound could alter its pharmacokinetic profile. google.com Another advanced concept is the development of antibody-drug conjugates, where a drug is linked to an antibody that specifically targets a particular cell type, such as a cancer cell. While this is a sophisticated application, the fundamental chemistry of creating derivatives is applicable.

Furthermore, the formulation of this compound into different delivery systems has been explored. For example, its inclusion in castor wax-resin compositions and drug-ion exchange resin complexes has been investigated for modified-release formulations. scholaris.cagoogle.com These approaches aim to control the release of the drug over time, which can be considered a form of temporal targeting. The development of transdermal delivery systems is another area where drug derivatives and formulations are crucial for controlling the rate of drug delivery through the skin. google.comgoogle.com

Future Directions in this compound Analog Development for Advanced Mechanistic Studies

The development of analogs of existing drugs is a common strategy in medicinal chemistry to probe the mechanisms of drug action and to improve therapeutic profiles. core.ac.uk For this compound, the synthesis of new analogs could provide deeper insights into its interaction with muscarinic receptors and potentially uncover novel pharmacological properties.

Future research could focus on creating this compound analogs with systematic modifications to its core structure. Alterations to the tropic acid ester or the quaternary ammonium group could elucidate the specific molecular interactions that govern its binding affinity and selectivity for different muscarinic receptor subtypes. nih.gov Such studies are crucial for designing drugs with more specific actions and fewer side effects. mdpi.com

Moreover, the synthesis of isotopically labeled analogs could be employed in advanced mechanistic studies, such as kinetic isotope labeling, to trace the metabolic fate of the compound and to understand its mechanism of action at a molecular level. core.ac.uk These sophisticated techniques can provide a detailed picture of how the drug is processed in the body and how it exerts its effects.

Unexplored Biochemical Roles and Physiological Interactions of this compound and its Metabolites

Future research could focus on identifying and characterizing the metabolites of this compound. Techniques such as mass spectrometry can be used to analyze biological samples and identify the chemical structures of metabolites. researchgate.net Once identified, these metabolites could be synthesized and tested for their own pharmacological activity. This could reveal, for instance, whether they also act as anticholinergic agents or if they interact with other biological targets.

Understanding the complete metabolic pathway of this compound would provide a more comprehensive view of its in vivo behavior. researchgate.net This includes investigating how genetic variations in metabolic enzymes might influence individual responses to the drug. Furthermore, exploring potential interactions with other cellular components beyond muscarinic receptors could uncover novel therapeutic applications or explain unexpected side effects. nih.gov

Q & A

Basic Research Questions

Q. What are the critical considerations for characterizing Amprotropine’s chemical and pharmacological profile in preclinical studies?

  • Methodological Answer : Begin with high-purity synthesis and structural validation using techniques like nuclear magnetic resonance (NMR) and mass spectrometry. Pharmacological profiling should include receptor-binding assays (e.g., muscarinic acetylcholine receptors) and dose-response studies in isolated tissue models (e.g., guinea pig ileum). Ensure solubility and stability testing in physiological buffers, as this compound’s phosphate salt form (C₁₈H₂₉NO₃·H₃PO₄) may influence bioavailability .

Q. How can researchers design optimal experimental models to evaluate this compound’s antispasmodic efficacy?

  • Methodological Answer : Use ex vivo models (e.g., rat tracheal smooth muscle) to isolate spasmolytic effects. Control variables such as temperature (37°C ± 0.5°C) and calcium ion concentration to mimic physiological conditions. Compare against standard anticholinergics (e.g., atropine) to establish relative potency. Include sham-treated groups to account for spontaneous muscle activity .

Q. What are the key challenges in quantifying this compound’s bioavailability, and how can they be addressed?

  • Methodological Answer : Challenges include low plasma concentrations and metabolite interference. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for precision. Validate methods per ICH guidelines (linearity range: 1–100 ng/mL; recovery >85%). Report limits of detection (LOD) and quantification (LOQ) in peer-reviewed formats (see Table 1) .

Table 1 : Analytical Validation Parameters for this compound Quantification

ParameterValue/RangeAcceptance Criteria
Linearity (R²)≥0.998ICH Q2(R1)
Intra-day Precision (%RSD)≤5%EMA Guidelines
Inter-day Accuracy95–105%FDA Bioanalytical

Q. How should researchers analyze contradictory data on this compound’s efficacy across different experimental setups?

  • Methodological Answer : Apply triangulation by comparing in vitro, ex vivo, and in vivo results. Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Replicate experiments under standardized conditions (pH 7.4, 95% O₂/5% CO₂ for tissue baths). Document batch-to-batch variability in drug synthesis .

Advanced Research Questions

Q. What strategies resolve contradictions between this compound’s in vitro potency and in vivo therapeutic outcomes?

  • Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with effect-site activity. Investigate blood-brain barrier penetration using microdialysis in rodent models. Address species-specific metabolism via cytochrome P450 isoform profiling .

Q. How can advanced imaging techniques validate this compound’s target engagement in live tissue?

  • Methodological Answer : Employ confocal microscopy with fluorescent-labeled analogs (e.g., BODIPY-conjugated this compound) to visualize receptor binding in real time. Use FRET (Förster resonance energy transfer) assays to confirm conformational changes in muscarinic receptors. Include negative controls with irreversible antagonists (e.g., QNB) .

Q. What methodologies ensure reproducibility in long-term stability studies of this compound formulations?

  • Methodological Answer : Follow ICH Q1A(R2) guidelines for accelerated stability testing (40°C/75% RH for 6 months). Monitor degradation products via forced degradation studies (acid/base hydrolysis, oxidation). Use Arrhenius plots to predict shelf-life. Report data in tabular form with explicit acceptance criteria (e.g., ≤5% impurity over 24 months) .

Q. How can multi-omics approaches elucidate this compound’s off-target effects in complex biological systems?

  • Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) data from treated vs. untreated models. Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify dysregulated networks. Validate findings using CRISPR-Cas9 knockouts of candidate off-target genes .

Q. What experimental frameworks are recommended for studying this compound’s interaction with comorbid conditions (e.g., asthma with gastrointestinal disorders)?

  • Methodological Answer : Use dual-pathology animal models (e.g., ovalbumin-induced asthma + TNBS-induced colitis). Apply factorial design to isolate drug effects on each condition. Measure biomarkers (e.g., serum TNF-α, lung elastance) with multiplex assays. Include power analysis to justify sample sizes .

Guidance for Peer-Reviewed Reporting

  • Tables/Figures : Follow journal-specific formatting (e.g., Roman numerals for tables, self-explanatory legends). For LC-MS/MS data, include chromatograms with baseline resolution of peaks .
  • Statistical Reporting : Avoid "significant" without p-values; specify tests used (e.g., two-tailed t-test, α=0.05). Report exact p-values (e.g., p=0.032) instead of thresholds (e.g., p<0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.